Microtubule inhibitor PP-13
Description
Properties
Molecular Formula |
C24H24N4O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(benzylamino)-6-methylpyrrolo[2,3-d]pyrimidin-7-yl]methyl]benzoate |
InChI |
InChI=1S/C24H24N4O2/c1-3-30-24(29)20-11-9-19(10-12-20)15-28-17(2)13-21-22(26-16-27-23(21)28)25-14-18-7-5-4-6-8-18/h4-13,16H,3,14-15H2,1-2H3,(H,25,26,27) |
InChI Key |
CMKYHVHKOFTGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=CC3=C(N=CN=C32)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolopyrimidine Core
- The pyrrolopyrimidine scaffold of PP-13 is synthesized through condensation reactions involving appropriate precursors such as hydroxyacetone and malononitrile, followed by cyclization with formamidine hydrochloride under basic conditions. This yields intermediates like 5-methyl-furo[2,3-d]pyrimidine derivatives which are crucial for further functionalization.
Ullmann Coupling for Aryl Substitution
- A critical step in PP-13 synthesis is the Ullmann coupling reaction, which involves the copper-catalyzed coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides to introduce the N-aryl substituent. This reaction is typically catalyzed by CuI and ligands such as L-proline, providing the N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine intermediate.
N4-Alkylation
- Subsequent N4-alkylation of the N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine intermediate is performed using alkyl iodides to introduce various alkyl groups at the N4 position. This step is essential for tuning the biological activity and solubility of the final compound. Typical alkylating agents include methyl iodide and other alkyl iodides, with dimethyl sulfate also used for methylation in some cases.
Thionation and Derivatization
Summary of Synthetic Scheme (Example)
| Step | Reactants | Reagents/Catalysts | Conditions | Product Yield | Notes |
|---|---|---|---|---|---|
| 1 | Hydroxyacetone + Malononitrile | Triethylamine | Room temp, 2 steps | 47% (combined) | Formation of intermediate 5-methyl-furo[2,3-d]pyrimidine |
| 2 | Intermediate + 4-iodoanisole | CuI, L-proline | Ullmann coupling | Variable, e.g., 70% | Formation of N-aryl intermediate |
| 3 | N-aryl intermediate + Dimethyl sulfate or alkyl iodides | - | N4-alkylation | 70% or higher | Final PP-13 or analogues |
| 4 | Oxygen analogue + Lawesson’s reagent | - | Thionation | Variable | Sulfur analogues synthesis |
Detailed Research Findings on Preparation
- The synthesis of PP-13 was optimized to achieve sufficient yields and purity for biological evaluation. The Ullmann coupling is a key step that allows for the introduction of various aryl groups, enabling structure-activity relationship (SAR) studies.
- N4-alkylation is a versatile modification step that allows tuning of the compound's pharmacological profile.
- The synthesis avoids kinase inhibition, focusing on tubulin binding, confirmed by biological assays.
- PP-13 binds competitively to the colchicine site on tubulin, as demonstrated by displacement assays using fluorescent colchicine analogues.
- The synthetic methods have been validated in multiple studies, showing reproducibility and scalability for preclinical research.
Comparative Table of Preparation Steps and Yields
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor PP-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolopyrimidine core.
Substitution: Substitution reactions are commonly employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, each with different functional groups that can enhance or modify the biological activity of the compound .
Scientific Research Applications
Breast Cancer
PP-13 has demonstrated significant cytotoxic effects against breast cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
Pancreatic Cancer
In pancreatic cancer models, PP-13 has been noted for its ability to inhibit tumor growth effectively. It targets β-tubulin isotypes that are often upregulated in pancreatic tumors, thus enhancing its therapeutic potential against this aggressive cancer type .
Lung Cancer
Research indicates that PP-13 can overcome resistance mechanisms in lung cancer cells. Its unique binding properties allow it to effectively depolymerize microtubules even in resistant cell lines, making it a candidate for combination therapies .
Comparative Efficacy Table
| Cancer Type | Resistance Mechanism | Efficacy of PP-13 | Reference |
|---|---|---|---|
| Breast Cancer | Overexpression of Bcl-2 | High | |
| Pancreatic Cancer | Upregulation of β-tubulin | Moderate | |
| Lung Cancer | Multidrug resistance | High |
Case Study 1: Breast Cancer
A study conducted on MCF-7 breast cancer cells treated with PP-13 showed a dose-dependent decrease in cell viability and an increase in apoptotic markers. The findings suggest that PP-13 could be integrated into treatment regimens for patients with resistant breast tumors.
Case Study 2: Pancreatic Cancer
In xenograft models of pancreatic cancer, administration of PP-13 led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to target specific tubulin isotypes associated with chemoresistance .
Case Study 3: Lung Cancer
In vitro studies using A549 lung cancer cells demonstrated that PP-13 effectively reduced cell proliferation and induced apoptosis through mitochondrial pathways, showcasing its potential as a therapeutic agent against lung tumors resistant to conventional treatments .
Mechanism of Action
Microtubule inhibitor PP-13 exerts its effects by binding directly to the colchicine site in β-tubulin. This binding interferes with the polymerization of tubulin into microtubules, leading to the destabilization of microtubule networks. As a result, the compound induces a transient mitotic blockade, causing mitotic slippage, aneuploidy, and apoptotic cell death . The molecular targets and pathways involved include the inhibition of microtubule assembly and suppression of microtubule dynamics .
Comparison with Similar Compounds
Comparison with Similar Microtubule-Targeting Compounds
Mechanism of Action and Binding Affinity
PP-13 binds to the colchicine site on β-tubulin with a moderate binding affinity constant (Kb = 9.3 × 10<sup>4</sup> M<sup>−1</sup>), which is lower than colchicine-site ligands like MTC (Kb = 4.7 × 10<sup>5</sup> M<sup>−1</sup>) and nocodazole (Kb</sup> = 4 × 10<sup>5</sup> M<sup>−1</sup>) . However, its sub-stoichiometric binding (1% tubulin occupancy at IC50) suffices to disrupt microtubule dynamics in mitosis, a feature shared with colchicine but distinct from taxanes, which hyper-stabilize microtubules in both interphase and mitosis .
Efficacy in Resistant Cancer Models
PP-13 overcomes MDR mediated by drug efflux pumps (e.g., P-glycoprotein, MRP1, BCRP), unlike paclitaxel and vincristine, which are substrates for these transporters. For example:
- PP-13 IC50 in MDR cells : 280 nM–1 µM .
- Paclitaxel IC50 in MDR cells : >10 µM .
This resistance profile is comparable to eribulin but superior to most tubulin-binding agents in clinical use .
Toxicity and Selectivity
PP-13 shows minimal toxicity to non-dividing cells:
- Normal cells (MRC5, HaCat): IC50 ≈ 70 nM .
- Cancer cells (HeLa, H358) : IC50 ≈ 76–120 nM .
In contrast, paclitaxel and vinca alkaloids exhibit neurotoxicity due to interphase microtubule disruption . PP-13’s mitotic specificity also reduces caspase-3-independent apoptosis risks, as seen in caspase-3-deficient cell lines .
Structural and Functional Uniqueness
PP-13’s pyrrolopyrimidine scaffold is distinct from other colchicine-site inhibitors (e.g., combretastatin analogues, plinabulin), which often suffer from poor solubility or metabolic instability . Its ability to induce multipolar spindles contrasts with nocodazole, which primarily causes microtubule depolymerization without affecting centrosome integrity .
Data Tables
Table 1: Comparative Binding Affinity and Selectivity
| Compound | Binding Site | Kb (M<sup>−1</sup>) | Mitotic Specificity | MDR Activity |
|---|---|---|---|---|
| PP-13 | Colchicine | 9.3 × 10<sup>4</sup> | Yes | Yes |
| Paclitaxel | Taxane | N/A | No | No |
| Vincristine | Vinca domain | N/A | No | No |
| Nocodazole | Colchicine | 4 × 10<sup>5</sup> | Partial | No |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | PP-13 (nM) | Paclitaxel (nM) | Vincristine (nM) |
|---|---|---|---|
| HeLa | 76 | 3.2 | 2.1 |
| H358 (NSCLC) | 120 | 5.6 | 4.8 |
| MDR H1650 | 280 | >10,000 | >10,000 |
| Normal MRC5 | 70 | 15 | 12 |
Research Findings and Clinical Implications
- Superior MDR Activity : PP-13 retains potency in P-glycoprotein-overexpressing cells, unlike taxanes or vinca alkaloids .
- Reduced Toxicity: No neurotoxicity observed in chicken embryos, contrasting with paclitaxel’s dose-limiting side effects .
- p53-Independent Apoptosis : PP-13 induces cell death even in p53-mutant cells, a critical advantage for TP53-deficient cancers .
Q & A
Q. What is the mechanism of action of PP-13 as a microtubule inhibitor?
PP-13 binds to the colchicine-binding site of β-tubulin with a binding affinity constant () of , directly inhibiting microtubule assembly. Unlike taxanes or vinca alkaloids, PP-13 destabilizes microtubules in mitotic cells by altering dynamics critical for spindle formation, leading to prometaphase arrest and activation of the spindle assembly checkpoint. This selectivity arises because only 1% tubulin binding at IC50 concentrations (76–255 nM) is sufficient to disrupt mitotic microtubules, while interphase cells remain unaffected due to lower tubulin turnover .
Q. What in vitro models demonstrate PP-13's anticancer efficacy?
PP-13 inhibits proliferation across diverse cancer cell lines, including multidrug-resistant (MDR) and targeted therapy-resistant models (e.g., paclitaxel-resistant cells). IC50 values are determined via viability assays (e.g., MTT), while microtubule destabilization is quantified using tubulin polymerization assays and immunofluorescence to visualize aberrant spindle structures .
Q. What in vivo models validate PP-13's antitumor effects?
PP-13 reduces tumor growth and metastasis in chicken embryo xenograft models without observable toxicity. Tumor volume and metastatic nodules are measured histologically or via imaging, while toxicity is assessed by monitoring embryonic viability and organ development .
Advanced Research Questions
Q. How does PP-13 overcome multidrug resistance in cancer cells?
PP-13 bypasses efflux pumps (e.g., P-glycoprotein) responsible for MDR by targeting β-tubulin's colchicine site, a mechanism distinct from taxanes (which bind α-tubulin). Comparative studies using flow cytometry and competitive binding assays confirm its efficacy in MDR cell lines, with IC50 values 10–100-fold lower than conventional agents .
Q. Why does PP-13 selectively destabilize microtubules in mitotic cells?
Per the mass action law, PP-13's and IC50 values result in only 1% tubulin binding at therapeutic concentrations. Mitotic cells, with higher tubulin polymerization rates, are more sensitive to this stoichiometric disruption. Interphase cells, with stable microtubules, remain unaffected, reducing neurotoxicity risks .
Q. How can PP-13's microtubule dynamics be quantitatively assessed?
Use live-cell imaging paired with fluorescently tagged tubulin to track microtubule growth/shrinkage rates. Computational models (e.g., Monte Carlo simulations) analyze dynamic instability parameters, while surface plasmon resonance (SPR) measures binding kinetics to purified tubulin .
Q. What methodologies confirm PP-13's target specificity?
Competitive binding assays with colchicine or podophyllotoxin validate PP-13's interaction with the colchicine site. X-ray crystallography or cryo-EM resolves structural details of PP-13-tubulin complexes, and CRISPR-engineered tubulin mutants (e.g., βIII-tubulin knockout) assess isoform specificity .
Q. How do experimental designs address PP-13's pharmacokinetic limitations?
Pharmacokinetic profiling in murine models uses HPLC/MS to measure plasma half-life and tissue distribution. To enhance bioavailability, nanoparticle encapsulation or prodrug strategies are tested, with efficacy evaluated via tumor regression rates and toxicity panels .
Data Contradictions and Methodological Considerations
Q. How do discrepancies in PP-13's binding affinity across studies impact interpretation?
Variations in values may arise from assay conditions (e.g., buffer composition, tubulin isoform ratios). Standardize protocols using recombinant tubulin and validate via orthogonal methods (e.g., isothermal titration calorimetry) .
Q. Why do some studies report PP-13's inefficacy in certain cancer types?
Tumor heterogeneity (e.g., differential tubulin isoform expression) influences PP-13 sensitivity. Stratify cell lines by β-tubulin isoforms (e.g., βIII overexpression) and correlate with IC50 values using RNA-seq or Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
